molecular formula C20H26BrNO4 B6349467 4-(3-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-43-7

4-(3-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349467
CAS RN: 1326813-43-7
M. Wt: 424.3 g/mol
InChI Key: FXHOJGHTYUKPNI-UHFFFAOYSA-N
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Description

“4-(3-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic compound. It contains a bromobenzoyl group, a tert-butyl group, and a carboxylic acid group attached to a 1-oxa-4-azaspiro[4.5]decane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 1-oxa-4-azaspiro[4.5]decane ring, the introduction of the bromobenzoyl and tert-butyl groups, and the attachment of the carboxylic acid group . The exact synthesis process would depend on the starting materials and the specific reaction conditions. For instance, carboxylic acids can be α brominated by a mixture of Br2 and PBr3 in the Hell–Volhard–Zelinskii (HVZ) reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1-oxa-4-azaspiro[4.5]decane ring, which is a type of cycloalkane . This ring would have a bromobenzoyl group, a tert-butyl group, and a carboxylic acid group attached to it .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo typical reactions of carboxylic acids, such as esterification and reactions with bases . The bromine atom in the bromobenzoyl group could also potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar tert-butyl group . Its melting and boiling points would depend on factors such as the size and shape of the molecule .

Scientific Research Applications

Antioxidant Activity and Pharmacological Potential

Research on similar compounds has highlighted the importance of studying antioxidant activity and the potential for pharmacological applications. For instance, analytical methods used in determining antioxidant activity have been extensively reviewed, emphasizing the relevance of such studies in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021). This suggests a potential avenue for investigating the compound's antioxidant capabilities and its implications for health and disease prevention.

Synthetic and Biological Activity

The significance of specific chemical cores in drug development has been another area of focus. A review emphasized the pharmacological properties of oxadiazole-containing molecules, including their applications as antimicrobial, antiviral, and anticancer agents (Rana, Salahuddin, & Sahu, 2020). This underscores the potential of investigating the compound for similar biological activities, given its complex structure that may offer unique interactions with biological targets.

Environmental Presence and Degradation

The occurrence, fate, and behavior of chemical compounds in aquatic environments have also been reviewed, highlighting the persistence and ubiquity of certain compounds despite wastewater treatments (Haman et al., 2015). This points to the importance of understanding the environmental impact and degradation pathways of the specific compound , particularly if it is to be used in pharmaceuticals or consumer products.

Methodologies in Chemical Synthesis

Additionally, research on practical syntheses of related compounds, such as 2-Fluoro-4-bromobiphenyl, provides insight into the challenges and strategies in synthesizing complex chemical structures (Qiu et al., 2009). This can inform methodologies for synthesizing and studying 4-(3-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, considering the technical and safety considerations involved in handling such compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. For example, as a brominated compound, it could potentially be hazardous if ingested or inhaled .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. This would likely involve further studies on its synthesis, properties, and reactivity .

properties

IUPAC Name

4-(3-bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOJGHTYUKPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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